molecular formula C10H13NO3 B8675339 2-Methoxy-4-nitro-1,3,5-trimethylbenzene

2-Methoxy-4-nitro-1,3,5-trimethylbenzene

Cat. No. B8675339
M. Wt: 195.21 g/mol
InChI Key: LDBLBZILEXGERJ-UHFFFAOYSA-N
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Patent
US07288538B2

Procedure details

To a solution of 2-bromo-4-nitro-1,3,5-trimethylbenzene (2.0 g, 8.19 mmol) in methanol (20 mL) and pyridine (1.0 mL) under nitrogen was added sodium methoxide (6.2 mL, 32.8 mmol, 30% in methanol), and cuprous chloride (1.62 g, 16.4 mmol). The reaction mixture was heated to 85° C. After 16 hours, it was allowed to cool to room temperature. The solvent was removed under reduced pressure. The residue was extracted with ethyl acetate (2×80 mL). The organic phases were combined and washed with saturated aqueous NaCl (2×) and dried over magnesium sulfate. The solvent was removed under reduced pressure to give 3-nitro-2,4,6-trimethyl-1-methoxybenzene (0.86 g, 54%) was obtained as a light-yellow liquid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-:11])=[O:10])[C:5]([CH3:12])=[CH:4][C:3]=1[CH3:13].[CH3:14][O-:15].[Na+]>CO.N1C=CC=CC=1>[N+:9]([C:6]1[C:7]([CH3:8])=[C:2]([O:15][CH3:14])[C:3]([CH3:13])=[CH:4][C:5]=1[CH3:12])([O-:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1C)[N+](=O)[O-])C)C
Name
sodium methoxide
Quantity
6.2 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
cuprous chloride
Quantity
1.62 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate (2×80 mL)
WASH
Type
WASH
Details
washed with saturated aqueous NaCl (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=C(C(=CC1C)C)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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